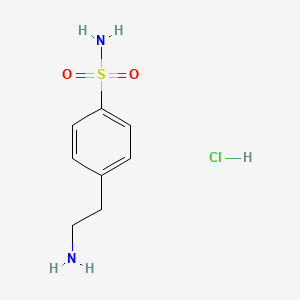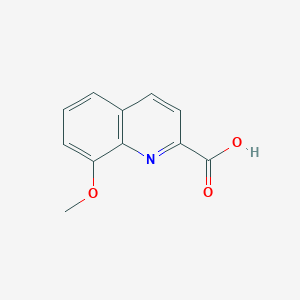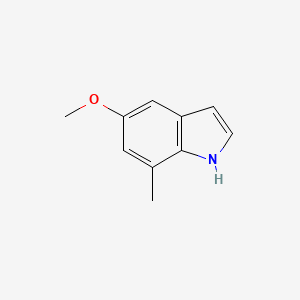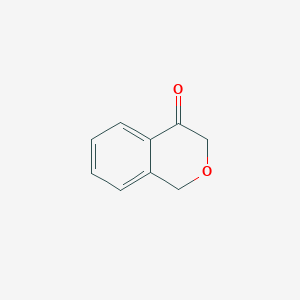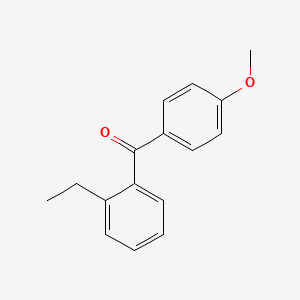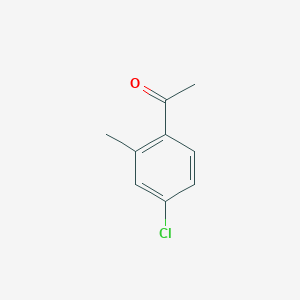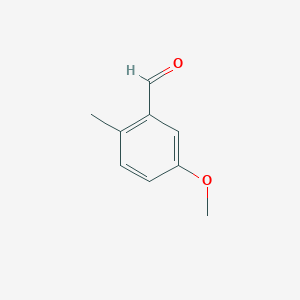
Methyl 2-cyano-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-cyano-2-methylpropanoate” is a chemical compound with the CAS Number: 72291-30-6 . It has a molecular weight of 127.14 . It is a colorless to yellow liquid at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It is stored at room temperature . The compound has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Transformation
Methyl 2-cyano-2-methylpropanoate is utilized in catalytic asymmetric transformations. For instance, asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates has been achieved using a rhodium catalyst coordinated with a chiral diene ligand. This process yields high enantioselectivity, crucial in asymmetric synthesis (Sörgel et al., 2008).
Synthesis of Acid Derivatives
This compound plays a role in the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives. An efficient method for this synthesis involves polyethylene glycol (PEG) treatment, indicating its significance in creating complex organic compounds (Huang et al., 2007).
Hydroesterification Process
This compound is also key in the hydroesterification of propene, forming methyl 2-methylpropanoate under mild conditions. Research shows that this process can achieve high selectivity, demonstrating its potential in industrial applications (Bertoux et al., 1998).
Preparation of Heterocyclic Systems
This compound is instrumental in preparing multifunctional compounds for synthesizing polysubstituted heterocyclic systems, such as pyrroles and pyrazoles. This highlights its versatility in the field of organic chemistry (Pizzioli et al., 1998).
Radical Transfer Applications
Additionally, it has been shown to be an effective one-carbon radical equivalent in radical transfer applications, showcasing its utility in advanced organic synthesis techniques (Bagal et al., 2006).
Synthesis of Optically Pure Samples
Its use extends to the synthesis of optically pure samples of enantiomers, demonstrating its significance in stereochemistry and pharmaceutical applications (Rodriguez et al., 1993).
Monitoring Oxidative Environments
In pharmaceutical studies, derivatives of this compound are used to monitor oxidative environments during forced degradation studies, indicating its importance in stability testing (Wells-Knecht & Dunn, 2019).
Enantiomer Resolution in Pharmaceuticals
The resolution of enantiomers in pharmaceutical compounds is another application. This is crucial for determining the therapeutic efficacyand safety of drugs (Tucker & Chesterson, 1988).
Analysis of Polymer End-Groups
This compound esters are analyzed in polymers like poly(oxyalkylene) for halogen chain-end functionality. This research aids in the development of polymers for drug delivery and other applications (Velázquez et al., 2020).
Synthesis of Methyl Methacrylate
It's also used in the conversion of methyl propanoate to methyl methacrylate, an essential component in many industrial and consumer products (Lorusso et al., 2016).
Pharmaceutical and Biochemical Applications
In the field of pharmaceuticals and biochemistry, this compound derivatives are studied for their DNA binding interactions, indicating potential in drug development and genetic research (Arshad et al., 2017).
Polymerization Studies
This compound is also involved in the study of polymerization reactions, such as nitroxide-mediated photopolymerization, which is crucial in materials science (Guillaneuf et al., 2010).
Investigation of Photophysical Properties
Its derivatives are investigated for photophysical properties, contributing to the understanding of material properties under different light conditions (Kim et al., 2021).
Study of Radical Addition Reactions
Research on the anomalous addition of radicals to certain derivatives of this compound adds to the knowledge of radical chemistry (Döpp & Becker, 2009).
Domino Nucleophilic Addition Synthesis
Its use in domino nucleophilic addition for synthesizing β-cyanopropan-1-one derivatives highlights its role in environmentally friendly chemistry (Dong et al., 2014).
Volatile Compound Characterization in Food Science
In food science, the analysis of volatile compounds, including its derivatives, is essential for understanding flavors and off-flavors in products like peanuts (Greene et al., 2008).
Renewable Chemical and Fuel Production
Lastly, the dehydration of fermented isobutanol, where this compound is a by-product, is studied for renewable chemical and fuel production (Taylor et al., 2010)
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Methyl 2-cyano-2-methylpropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions are crucial for the metabolism and detoxification of the compound within biological systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with cellular toxicity and oxidative stress in animal models . It is important to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and mechanisms of action.
Eigenschaften
IUPAC Name |
methyl 2-cyano-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHOIMASXVLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449946 | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72291-30-6 | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


